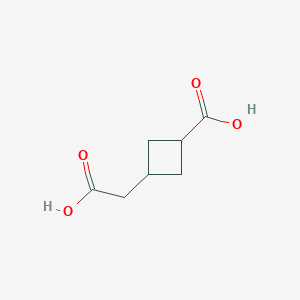
tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxyl group, and an acetylsulfanyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxyl and acetylsulfanyl groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetylsulfanyl group can be reduced to a thiol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol or alcohol.
Substitution: Formation of various esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetylsulfanyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3R,4R)-3-hydroxy-4-pyrrolidinecarboxylate: Lacks the acetylsulfanyl group, resulting in different reactivity and applications.
Tert-butyl (3R,4R)-3-(methylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a methylsulfanyl group instead of an acetylsulfanyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and acetylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical transformations and interactions, making the compound valuable for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-acetylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-7(13)17-9-6-12(5-8(9)14)10(15)16-11(2,3)4/h8-9,14H,5-6H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBPFUVZXLMDLJ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531780.png)

![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531782.png)

![(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531786.png)
![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)
![4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531790.png)
![2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1531792.png)


amine](/img/structure/B1531798.png)
![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)
